

Application Notes and Protocols for Creating Polyvinylpyrrolidone-Iodine Engineered Tecoflex™

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Compound of Interest

Compound Name: Tecoflex

Cat. No.: B1226596

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecoflex™, a medical-grade aliphatic polyether-based thermoplastic polyurethane (TPU), is widely utilized for its biocompatibility, flexibility, and durability in medical devices.[1][2] However, like many biomaterials, it is susceptible to bacterial colonization and biofilm formation, which can lead to device-associated infections. To mitigate this risk, surface modification strategies are employed to impart antimicrobial properties. One effective approach is the engineering of **Tecoflex™** with polyvinylpyrrolidone-iodine (PVP-I), a broad-spectrum antiseptic.[3][4]

PVP-I is a stable complex of polyvinylpyrrolidone (PVP) and iodine, which slowly releases free iodine, the active antimicrobial agent.[5][6] This sustained release mechanism provides prolonged antiseptic activity while minimizing the cytotoxicity associated with high concentrations of free iodine.[5] The modification of **Tecoflex™** with PVP-I enhances its surface hydrophilicity, lubricity, and resistance to bacterial adhesion and encrustation, making it a promising material for applications such as urinary catheters and ureteral stents.[1][3]

These application notes provide detailed protocols for the creation and characterization of PVP-I engineered **Tecoflex™**, offering a valuable resource for researchers and professionals in the field of biomaterial engineering and drug development.

Data Presentation: Properties of PVP-I Engineered Tecoflex™

The following tables summarize the key quantitative data reported for PVP-I modified **Tecoflex™** and the base material for comparison.

Table 1: Surface and Mechanical Properties of **Tecoflex™** EG-80A

Property	Tecoflex™ EG-80A (Unmodified)	Reference
Shore Hardness	72A	[1]
Tensile Strength	5,800 psi	[1]
Ultimate Elongation	660%	[1]
Specific Gravity	1.04	[1]
Mold Shrinkage	0.008 - 0.012 in/in	[1]

Table 2: Surface Characterization of PVP-I Engineered **Tecoflex™**

Parameter	Unmodified Tecoflex™	PVP-I Modified Tecoflex™	Reference
Water Contact Angle	Higher (less hydrophilic)	Lower (more hydrophilic)	[1] [3]
Surface Topography	Smooth	Nanopatterned	[1] [3]

Table 3: Antibacterial Efficacy of PVP-I Engineered **Tecoflex™**

Bacterial Strain	Adherence Reduction (%)	Statistical Significance	Reference
Staphylococcus aureus (Gram-positive)	86%	P < 0.01	[1] [3]
Pseudomonas aeruginosa (Gram-negative)	80%	P < 0.05	[1] [3]

Table 4: Anti-Encrustation Properties of PVP-I Engineered **Tecoflex™**

Encrustation Component	Deposition on Unmodified Tecoflex™	Deposition on PVP-I Modified Tecoflex™	Reference
Struvite	Higher	Significantly Less	[1] [3]
Hydroxyapatite	Higher	Markedly Reduced	[1] [3]

Experimental Protocols

Protocol for Creating PVP-I Engineered Tecoflex™ via Reversible Swelling

This protocol details the physical entrapment of PVP-I into the surface region of **Tecoflex™** through a solvent-induced reversible swelling process.[\[1\]](#)[\[3\]](#)

Materials:

- **Tecoflex™** EG-80A films or devices
- Polyvinylpyrrolidone-iodine (PVP-I) powder
- Ethanol (ACS grade)
- Deionized (DI) water

- Magnetic stirrer
- Beakers
- Forceps
- Vacuum oven

Methodology:

- Preparation of PVP-I Solution:
 - Prepare a 10% (w/v) PVP-I solution by dissolving PVP-I powder in a 70:30 (v/v) ethanol/DI water solvent system.
 - Stir the solution on a magnetic stirrer until the PVP-I is completely dissolved.
- **Tecoflex™** Surface Preparation:
 - Clean the **Tecoflex™** samples by sonicating them in ethanol for 15 minutes, followed by rinsing with DI water.
 - Dry the samples in a vacuum oven at 40°C for 2 hours.
- Reversible Swelling and PVP-I Entrapment:
 - Immerse the cleaned and dried **Tecoflex™** samples in the 10% PVP-I solution.
 - Allow the samples to swell in the solution for 24 hours at room temperature in a sealed container to prevent solvent evaporation. This allows for the penetration of PVP-I molecules into the polymer matrix.
 - After the swelling period, remove the samples from the PVP-I solution using forceps.
- Deswelling and Entrapment Fixation:
 - Immediately immerse the swollen samples in a large volume of DI water for 1 hour. This will cause the polymer to deswell, trapping the PVP-I molecules within the surface matrix.

- Repeat the washing step with fresh DI water to remove any loosely adsorbed PVP-I from the surface.
- Drying:
 - Dry the PVP-I engineered **Tecoflex**TM samples in a vacuum oven at 40°C for 24 hours.
 - Store the dried samples in a desiccator until further characterization.

Protocol for Characterization of PVP-I Engineered **Tecoflex**TM

3.2.1. Surface Wettability (Contact Angle Measurement)

- Apparatus: Goniometer
- Procedure:
 - Place a dried sample of unmodified and PVP-I modified **Tecoflex**TM on the goniometer stage.
 - Dispense a 5 µL droplet of DI water onto the surface of the sample.
 - Capture an image of the droplet and measure the static contact angle.
 - Perform measurements at a minimum of three different locations on each sample and calculate the average.

3.2.2. Surface Topography (Atomic Force Microscopy - AFM)

- Apparatus: Atomic Force Microscope
- Procedure:
 - Mount a small section of the sample onto an AFM stub.
 - Operate the AFM in tapping mode to acquire topographic images of the sample surface over a defined scan area (e.g., 5 µm x 5 µm).

- Analyze the images to observe changes in surface roughness and the presence of nanopatterns.

3.2.3. Elemental Analysis (Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy - SEM-EDAX)

- Apparatus: SEM with EDAX detector
- Procedure:
 - Sputter-coat the samples with a thin layer of gold or carbon to make them conductive.
 - Obtain SEM images to visualize the surface morphology.
 - Use the EDAX detector to perform elemental analysis on the surface to confirm the presence of iodine.

3.2.4. Chemical Composition (Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy - ATR-FTIR)

- Apparatus: FTIR spectrometer with an ATR accessory
- Procedure:
 - Press the sample firmly against the ATR crystal.
 - Acquire the FTIR spectrum over a range of 4000-400 cm^{-1} .
 - Compare the spectra of unmodified and modified **Tecoflex**TM to identify characteristic peaks of PVP-I.

Protocol for Evaluating Antimicrobial Efficacy

This protocol is adapted from standard methods for assessing the antibacterial activity of surfaces.

Materials:

- Unmodified and PVP-I modified **Tecoflex**TM samples

- Bacterial strains (*S. aureus* and *P. aeruginosa*)
- Tryptic Soy Broth (TSB) and Agar (TSA)
- Phosphate Buffered Saline (PBS)
- Sterile petri dishes
- Incubator
- Spectrophotometer

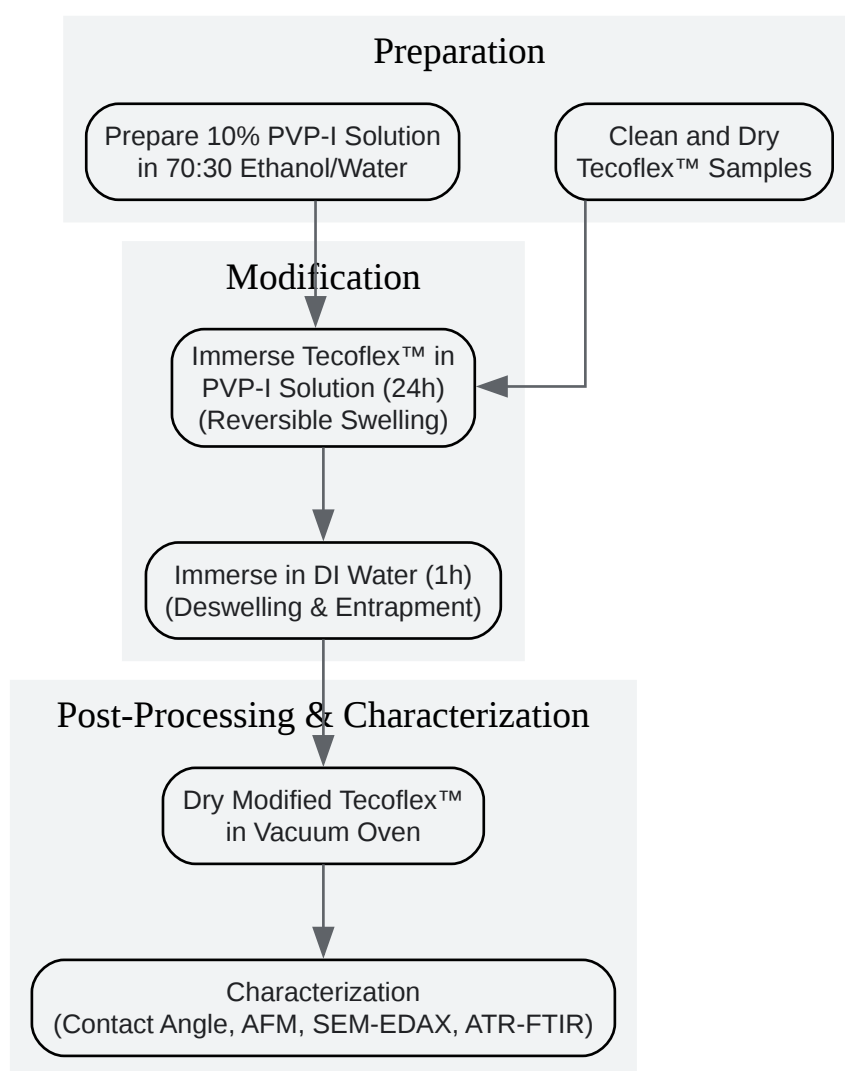
Methodology:

- Bacterial Culture Preparation:
 - Inoculate a single colony of the test bacterium into TSB and incubate overnight at 37°C.
 - Dilute the overnight culture in fresh TSB to an optical density (OD₆₀₀) of 0.1, which corresponds to approximately 10⁸ CFU/mL.
- Bacterial Adhesion Assay:
 - Place sterile samples of unmodified and PVP-I modified **Tecoflex™** into the wells of a 24-well plate.
 - Add 1 mL of the bacterial suspension to each well.
 - Incubate for 24 hours at 37°C to allow for bacterial adhesion.
- Quantification of Adherent Bacteria:
 - After incubation, gently wash the samples three times with sterile PBS to remove non-adherent bacteria.
 - Place each sample in a tube containing 1 mL of sterile PBS and sonicate for 10 minutes to dislodge the adherent bacteria.
 - Perform serial dilutions of the resulting bacterial suspension and plate onto TSA plates.

- Incubate the plates at 37°C for 24 hours and count the number of colony-forming units (CFUs).
- Calculate the percentage reduction in bacterial adherence on the modified samples compared to the unmodified controls.

Visualizations

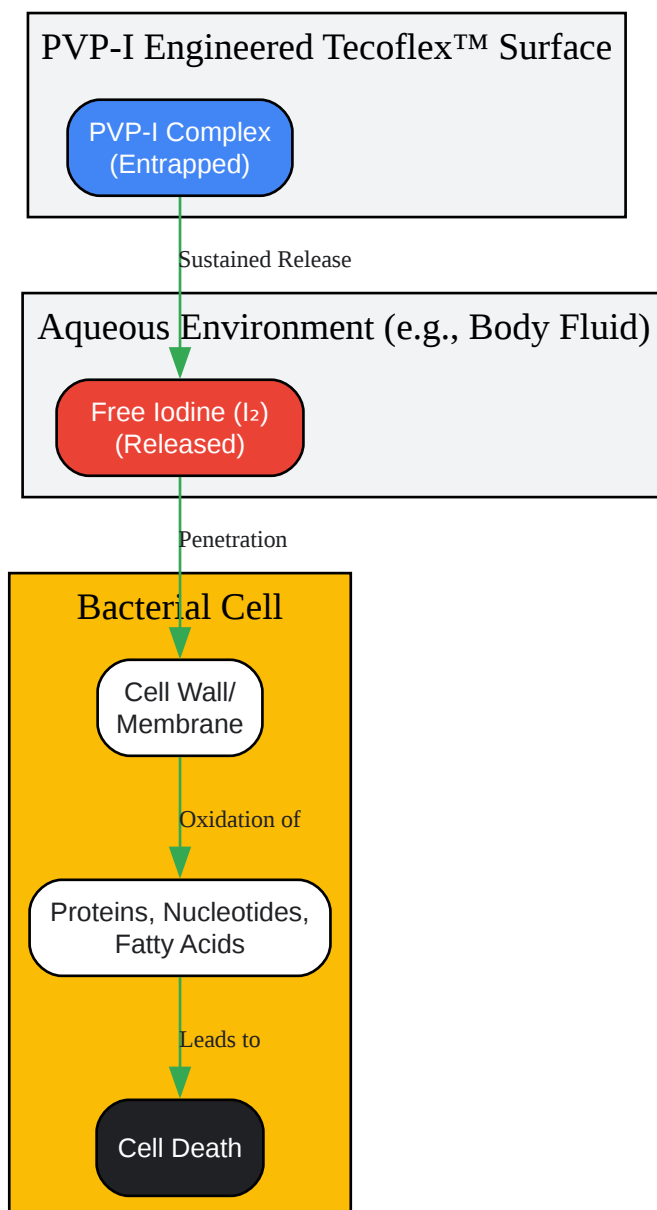
Experimental Workflow



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Caption: Workflow for creating PVP-I engineered **Tecoflex™**.

Antimicrobial Mechanism of Action



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Caption: Antimicrobial signaling pathway of PVP-I.

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